molecular formula C17H18N6O2 B2626667 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921830-68-4

9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2626667
CAS No.: 921830-68-4
M. Wt: 338.371
InChI Key: XXJOEFVLDGTUHU-UHFFFAOYSA-N
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Description

9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: is a synthetic organic compound belonging to the triazolopyrimidine class. This compound is characterized by its complex structure, which includes a triazole ring fused to a purine moiety, substituted with isopropyl, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor such as 3-amino-1,2,4-triazole, the triazole ring is formed through cyclization reactions.

    Purine Ring Construction: The triazole intermediate is then subjected to further cyclization with appropriate reagents to form the purine ring system.

    Substitution Reactions: The final steps involve introducing the isopropyl, methyl, and phenyl groups through substitution reactions using reagents like alkyl halides or Grignard reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole or purine rings, potentially altering the electronic properties and biological activity of the compound.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, Grignard reagents, and other organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis and metabolism.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-azaguanine: Another purine analog with potential anticancer properties.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

    Triazolopyrimidine derivatives: A class of compounds with diverse biological activities.

Uniqueness

What sets 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-dimethyl-8-phenyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10(2)22-12-14(20(3)17(25)21(4)15(12)24)23-13(18-19-16(22)23)11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOEFVLDGTUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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